molecular formula C12H16N2O B11790584 N-Isopropylindoline-2-carboxamide

N-Isopropylindoline-2-carboxamide

Cat. No.: B11790584
M. Wt: 204.27 g/mol
InChI Key: CMAXROOFJXSODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropylindoline-2-carboxamide is a bicyclic organic compound featuring an indoline core (a benzene ring fused to a five-membered nitrogen-containing ring) with an isopropyl carboxamide substituent at position 2. Carboxamide derivatives are widely studied for pharmaceutical applications, including anti-inflammatory, analgesic, and herbicidal activities, due to their hydrogen-bonding capacity and tunable solubility .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-propan-2-yl-2,3-dihydro-1H-indole-2-carboxamide

InChI

InChI=1S/C12H16N2O/c1-8(2)13-12(15)11-7-9-5-3-4-6-10(9)14-11/h3-6,8,11,14H,7H2,1-2H3,(H,13,15)

InChI Key

CMAXROOFJXSODT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropylindoline-2-carboxamide typically involves the use of indole-2-carboxylic acid as a starting material. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Isopropylindoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Isopropylindoline-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Core Structure : Indoline derivatives (e.g., hypothetical N-isopropylindoline-2-carboxamide) differ from indolizine (fused bicyclic with two nitrogen atoms) and isoindoline (one nitrogen in a six-membered ring) in ring topology, affecting electronic properties and binding interactions.
  • Synthesis Efficiency : Yields for carboxamide derivatives vary widely (7–55%), depending on reaction conditions. For example, indolizine carboxamides suffer from low yields due to competitive decomposition pathways, whereas isoindoline derivatives achieve moderate yields via reflux methods .

Physicochemical and Functional Properties

  • Hydrogen Bonding : Isoindoline carboxamides exhibit intramolecular N–H···O and C–H···O bonds, stabilizing their planar conformation and enhancing crystallinity . Similar H-bonding is expected in this compound, though steric effects from the isopropyl group may alter packing efficiency.
  • Solubility: 1-Oxo-N-phenylisoindoline-2-carboxamide is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in ethanol . The isopropyl substituent in this compound may further reduce ethanol solubility compared to phenyl analogs.
  • Biological Activity : Isoindoline derivatives show anti-inflammatory and herbicidal activity , while indolizine carboxamides are less explored pharmacologically. The isopropyl group could modulate target affinity in hypothetical this compound, though empirical data is needed.

Biological Activity

N-Isopropylindoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features an indoline structure with a carboxamide functional group and an isopropyl substituent. Its molecular formula is C11H14N2OC_{11}H_{14}N_{2}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure. The unique structural properties contribute to its biological activity, making it a valuable compound for further research.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including HIV-1 protease and renin. It achieves this by forming hydrogen bonds with the active sites of these enzymes, effectively blocking their activity.
  • Antiproliferative Activity : this compound has shown potential in inhibiting cancer cell growth. This activity is believed to interfere with cell division processes, thereby reducing tumor proliferation.
  • Antitubercular Activity : The compound targets the mycobacterial membrane protein large 3 transporter (MmpL3), which is crucial for the synthesis of the Mycobacterium tuberculosis cell wall. By disrupting this process, this compound demonstrates potential as an antitubercular agent.

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
Indole-2-carboxamideLacks isopropyl groupDifferent enzyme inhibition profiles
N-Methylindoline-2-carboxamideContains a methyl groupVaries in enzyme inhibition
N-Ethylindoline-2-carboxamideContains an ethyl groupAffects antiproliferative activity

This table illustrates how the presence or absence of specific substituents influences the biological activities of these compounds.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

  • Anticancer Properties : A study investigating its antiproliferative effects found that this compound significantly reduced cell viability in several cancer cell lines. The IC50 values indicated potent activity against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.
  • Antitubercular Activity : In vitro studies demonstrated that this compound exhibited significant inhibitory effects on Mycobacterium tuberculosis, with MIC values comparable to established antitubercular drugs. This positions it as a promising candidate for further development in tuberculosis treatment.
  • Enzyme Inhibition Studies : Research on enzyme inhibition revealed that this compound acts as a competitive inhibitor for HIV-1 protease, with binding affinity measured through kinetic assays showing promising results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.